2,5-Dimethoxy-6-fluorophenylboronic acid
Overview
Description
2,5-Dimethoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4 and a molecular weight of 199.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethoxy-6-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is involved in the transmetalation step of this reaction .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at 2-8°c . These properties may influence its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the reaction is being used.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is generally environmentally benign and its properties have been tailored for application under specific SM coupling conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-6-fluorophenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the reaction . The reaction conditions generally include the use of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution: The methoxy and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-6-fluorophenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dimethoxy-6-fluorophenylboronic acid is unique due to the specific arrangement of methoxy and fluorine groups on the phenyl ring, which can affect its reactivity and selectivity in chemical reactions. This compound offers a balance of electronic and steric properties that make it particularly useful in Suzuki-Miyaura coupling and other synthetic applications .
Properties
IUPAC Name |
(2-fluoro-3,6-dimethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRUPNSDJXFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244833 | |
Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-38-2 | |
Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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